3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azido group (-N₃) and a dinitrophenyl group attached to the triazole ring. Azoles are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole typically involves the nitration of azoles using nitrating agents like nitric acid or sulfuric-nitric acid mixtures . The nitration reaction is a common method for introducing nitro groups into aromatic compounds. Additionally, the azido group can be introduced through nucleophilic substitution reactions involving azide salts . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or bromine.
Substitution: Nucleophilic substitution reactions can occur, especially involving the azido group, which can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic media, elevated temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . The dinitrophenyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,4-triazole include other nitroazoles and azidoazoles, such as:
3-Azido-1-(2,4-dinitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
5-(3-Azido-1,2,4-triazol-1-yl)-3-nitro-1,2,4-triazole: Contains additional nitro groups and triazole rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
61469-74-7 |
---|---|
Molekularformel |
C8H4N8O4 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
3-azido-1-(2,4-dinitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H4N8O4/c9-13-11-8-10-4-14(12-8)6-2-1-5(15(17)18)3-7(6)16(19)20/h1-4H |
InChI-Schlüssel |
DKIILCZFJRVUMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=NC(=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.